molecular formula C17H13Cl2N3O2S B13999889 N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide CAS No. 5349-83-7

N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B13999889
CAS No.: 5349-83-7
M. Wt: 394.3 g/mol
InChI Key: UZRDBMFVQWXRGD-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a pharmacophore known for its significant biological potential. This compound belongs to a class of molecules where a 1,3,4-oxadiazole ring is connected to an acetamide group via a sulfanyl linker, a structure that has been explored in various medicinal chemistry contexts for its diverse biological activities . The molecular architecture, which integrates substituted phenyl rings, is commonly investigated for its ability to interact with multiple enzymatic targets. Researchers are interested in this structural family for its potential application in developing novel therapeutic agents. Literature on analogous compounds indicates that such structures are frequently screened for a range of biological properties, including antimicrobial, antifungal, and enzyme inhibitory activities . The presence of the 1,3,4-oxadiazole moiety is particularly significant, as this heterocycle is a privileged scaffold in drug discovery due to its metabolic stability and hydrogen bonding capability . The specific substitution pattern on the phenyl and acetamide groups in this compound is designed to modulate its electronic properties, lipophilicity, and overall binding affinity to biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and adhering to their institution's chemical safety guidelines.

Properties

CAS No.

5349-83-7

Molecular Formula

C17H13Cl2N3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H13Cl2N3O2S/c1-10-3-2-4-11(7-10)16-21-22-17(24-16)25-9-15(23)20-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23)

InChI Key

UZRDBMFVQWXRGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves the following key steps:

  • Synthesis of 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol intermediate
    This is commonly achieved by cyclization of arylcarbohydrazides derived from 3-methylbenzoic acid with carbon disulfide (CS2) in alkaline ethanol under reflux conditions. The reaction proceeds via formation of the corresponding hydrazide, followed by cyclization to yield the 1,3,4-oxadiazole-2-thiol derivative.

  • Preparation of 2-bromo-N-(2,4-dichlorophenyl)acetamide electrophile
    The acetamide moiety bearing the 2,4-dichlorophenyl substituent is synthesized by reacting 2,4-dichloroaniline with 2-bromoacetyl bromide in a basic aqueous medium, forming the key electrophilic intermediate 2-bromo-N-(2,4-dichlorophenyl)acetamide.

  • Coupling reaction between the oxadiazole-2-thiol and the bromoacetamide
    The nucleophilic sulfur atom of the oxadiazole-2-thiol attacks the electrophilic carbon of the bromoacetamide in an aprotic polar solvent such as dimethylformamide (DMF), often in the presence of lithium hydride (LiH) as a base, to form the target sulfanylacetamide compound.

Detailed Stepwise Procedure

Step Reaction Reagents & Conditions Notes
1 Formation of arylcarbohydrazide Reflux arylcarboxylic acid esters with hydrazine hydrate in ethanol for 3-4 h Produces hydrazide intermediate
2 Cyclization to 1,3,4-oxadiazole-2-thiol Reflux hydrazide with CS2 and KOH in ethanol for 5-6 h Monitored by TLC; pH adjusted to 5-6 with dilute HCl to precipitate product
3 Synthesis of 2-bromo-N-(2,4-dichlorophenyl)acetamide React 2,4-dichloroaniline with 2-bromoacetyl bromide in basic aqueous medium (e.g., Na2CO3 solution) Forms electrophilic acetamide intermediate
4 Coupling reaction Stir oxadiazole-2-thiol and bromoacetamide in DMF with LiH at room temperature or slight heating for 4-6 h Forms final sulfanylacetamide compound

Reaction Scheme Summary

  • Hydrazide formation:
    $$ \text{3-Methylbenzoic acid} \xrightarrow[\text{EtOH, reflux}]{\text{N}2\text{H}4} \text{3-methylbenzohydrazide} $$

  • Cyclization to oxadiazole-thiol:
    $$ \text{3-methylbenzohydrazide} \xrightarrow[\text{EtOH, reflux}]{\text{CS}_2, \text{KOH}} \text{5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol} $$

  • Acetamide formation:
    $$ \text{2,4-dichloroaniline} + \text{2-bromoacetyl bromide} \rightarrow \text{2-bromo-N-(2,4-dichlorophenyl)acetamide} $$

  • Coupling:
    $$ \text{Oxadiazole-2-thiol} + \text{2-bromoacetamide} \xrightarrow[\text{DMF}]{\text{LiH}} \text{this compound} $$

Purification and Characterization

  • Purification:
    The crude product is typically purified by recrystallization from ethanol or by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.

  • Characterization:

    • NMR Spectroscopy: Proton and carbon NMR in DMSO-d6 confirm the presence of the oxadiazole ring, sulfanyl linkage, and aromatic substitutions.
    • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) shows molecular ion peaks consistent with the molecular weight (~409.4 g/mol).
    • Elemental Analysis: Confirms carbon, hydrogen, nitrogen, sulfur, and chlorine content matching theoretical values.
    • Infrared Spectroscopy (IR): Characteristic amide C=O stretch (~1650 cm⁻¹) and C–S vibrations confirm functional groups.

Research Findings and Comparative Analysis

Literature Data on Similar Oxadiazole Derivatives

  • Ramzan et al. (2018) detailed the synthesis of 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides, employing a similar synthetic strategy involving hydrazide cyclization, thiol formation, and nucleophilic substitution with bromoacetamides in DMF using LiH as base. This method is adaptable to various aryl substituents including methylphenyl groups.

  • The reaction conditions (reflux times, solvent choices, pH adjustments) were optimized to achieve high yields (typically 60-80%) and purity, with TLC monitoring at each step to ensure reaction completion.

Industrial Considerations

  • For scale-up, parameters such as reaction temperature, solvent volumes, and reagent stoichiometry are optimized to maximize yield and minimize impurities.

  • Purification may also involve crystallization under controlled cooling and filtration steps to obtain analytically pure material suitable for biological evaluation.

Summary Table of Preparation Methods

Step No. Intermediate/Product Reagents & Conditions Yield (%) Key Analytical Data
1 3-Methylbenzohydrazide 3-methylbenzoic acid + hydrazine hydrate, EtOH, reflux 3-4 h 85-90 NMR, melting point
2 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol Hydrazide + CS2 + KOH, EtOH, reflux 5-6 h, pH 5-6 70-80 EI-MS m/z consistent with thiol
3 2-bromo-N-(2,4-dichlorophenyl)acetamide 2,4-dichloroaniline + 2-bromoacetyl bromide, aqueous base 75-85 IR (C=O), NMR
4 Target compound Oxadiazole-2-thiol + bromoacetamide, DMF, LiH, 4-6 h 65-75 NMR, MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce nitro, sulfonyl, or halogen groups.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a chemical compound with the molecular formula C8H9NO4 . It is also referred to as this compound .

Basic Information

  • CAS No: 5349-83-7
  • Molecular Weight: 183.16
  • Molecular Formula: C8H9NO4

While the search results do not provide specific applications of this particular compound, they do offer related information regarding similar compounds and their uses:

Antimicrobial Activity

  • Thiazole derivatives, which share structural similarities, have demonstrated potential antimicrobial activity . Several analogues exhibited significantly greater antibacterial activity than currently available antibiotics, with activity attributed to the NO2 functional group on the 2 and 4 positions of the phenyl ring .

Anticancer Activity

  • Thiazole-integrated pyridine derivatives have been screened for antitumor activity against various cancer cell lines, with some hybrids showing better anti-breast cancer efficacy than standard drugs . The presence of an electron-withdrawing group like chlorine (Cl) attached to the 4 position of the pyridine ring may contribute to this activity .
  • Other thiazole derivatives have shown anticancer activity against human glioblastoma and human melanoma cells, possibly due to the presence of a benzofuran ring .

Alzheimer's Disease Treatment

  • Some compounds containing a 5-phenyl-1,3,4-oxadiazole structure have shown potential in improving cognition and memory functions in rat models of Alzheimer's disease .

Density, Boiling and Flash Point

  • Density: 1.647g/cm3
  • Boiling point: 274ºC at 760 mmHg
  • Flash point: 119.5ºC

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The oxadiazole ring and the sulfanyl group are often key functional groups involved in these interactions.

Comparison with Similar Compounds

Key Structural and Functional Insights

  • Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,4-dichlorophenyl) enhance binding to hydrophobic pockets in enzymes, as seen in anticancer analogs .
  • Lipophilicity : The 3-methylphenyl group on the target compound may improve membrane permeability compared to polar substituents like pyrazine .
  • Toxicity Profile : N-Substituted derivatives with 4-chlorophenyl groups (Gul et al., 2022) showed low hemolytic activity, suggesting the target compound’s dichlorophenyl group may balance efficacy and safety .

Biological Activity

N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C17H13Cl2N3O2S
  • Molecular Weight : 394.3 g/mol

The structure includes a dichlorophenyl group, an oxadiazole moiety, and a sulfanyl linkage, which are known to influence biological activity significantly.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. For instance, studies on structurally similar oxadiazole derivatives have shown effectiveness against various bacterial strains including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . While specific data on this compound is limited, the presence of the oxadiazole moiety suggests potential antimicrobial efficacy.

Anticancer Properties

The 1,3,4-oxadiazole scaffold is recognized for its anticancer properties. Various derivatives have been synthesized and tested for their cytotoxic effects against different cancer cell lines. Notably, compounds with similar structures have demonstrated activity against breast cancer and other malignancies . The unique substitutions in this compound may provide it with distinct anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole rings may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Interaction with DNA : Some oxadiazole derivatives have been shown to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
  • Oxidative Stress Induction : Certain derivatives can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects .

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, the following table summarizes related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
N-(4-chlorophenyl)-2-{[5-(phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamideChlorinated phenyl groupAntimicrobial
5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-thiolMethoxy substitutionAnticancer
N-(3-chloro-4-fluorophenyl)-2-{[5-(methylthio)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamideFluorinated phenyl groupAnti-inflammatory

This comparison highlights the potential distinct biological properties of this compound due to its specific substitutions.

Case Studies and Research Findings

While direct studies on this specific compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Studies : A study conducted on various 1,3,4-oxadiazole derivatives showed promising results against both gram-positive and gram-negative bacteria . This suggests that this compound may exhibit similar activities.
  • Anticancer Research : Recent reviews have summarized the effectiveness of oxadiazole derivatives as anticancer agents. These compounds often demonstrate cytotoxicity against multiple cancer cell lines and are being explored as lead compounds for new drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving (1) formation of the 1,3,4-oxadiazole ring through cyclization of thiosemicarbazides, (2) S-alkylation with chloroacetamide derivatives, and (3) coupling with substituted anilines. Key intermediates are characterized using FTIR (C=O stretch at ~1650–1700 cm⁻¹), 1H^1 \text{H} NMR (amide protons at δ 10–12 ppm), and mass spectrometry (molecular ion peaks) . Purity is confirmed via HPLC with >95% threshold.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H^1 \text{H} NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfanyl linkages (δ 3.8–4.2 ppm for –SCH2_2–).
  • 13C^{13} \text{C} NMR : Confirms carbonyl carbons (δ 165–170 ppm) and oxadiazole ring carbons (δ 160–165 ppm).
  • X-ray crystallography : Resolves conformational flexibility, as seen in similar dichlorophenyl acetamides with dihedral angles between aromatic rings ranging 54–77° .

Q. How is the in vitro bioactivity of this compound initially screened?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : α-Glucosidase (IC50_{50} via spectrophotometry at 405 nm) and lipoxygenase (LOX) inhibition (absorbance at 234 nm) .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do conformational differences in the solid state impact the compound’s reactivity and bioactivity?

  • Methodological Answer : X-ray crystallography reveals three distinct conformers in asymmetric units, with dihedral angles between dichlorophenyl and oxadiazole moieties varying by ~20°. Molecular dynamics simulations (using UCSF Chimera ) can model how these conformers affect ligand-receptor binding. For example, a 54.8° dihedral angle in conformer A may enhance steric accessibility for enzyme active sites compared to 77.5° in conformer C .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50} values under standardized conditions (e.g., pH, solvent). For instance, discrepancies in α-glucosidase inhibition may arise from assay pH variations affecting protonation states.
  • Structure-activity relationship (SAR) profiling : Introduce substituents (e.g., –OCH3_3, –NO2_2) to the 3-methylphenyl group and correlate with activity trends, as demonstrated in analogs with 10–15% efficacy variations .

Q. How can computational tools predict binding modes of this compound with target enzymes?

  • Methodological Answer :

  • Docking studies : Use UCSF Chimera’s AutoDock Vina plugin to model interactions with LOX or acetylcholinesterase. Parameters include grid boxes centered on catalytic residues (e.g., His518 for LOX) and scoring functions (ΔG < −7 kcal/mol indicates strong binding) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. What synthetic modifications improve metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the sulfanyl (–S–) group with sulfoxide (–SO–) or sulfone (–SO2_2–) to reduce CYP450-mediated oxidation.
  • Pro-drug design : Introduce ester moieties (e.g., methyl or ethyl esters) to enhance bioavailability, as seen in analogs with 2–3x longer plasma half-lives .

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